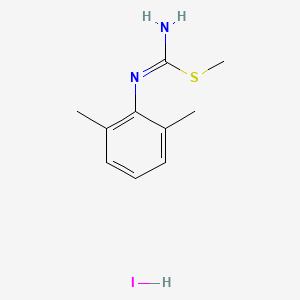

N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide

Vue d'ensemble

Description

N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide is a chemical compound with the CAS number 27806-86-6. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide typically involves the reaction of 2,6-xylyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydriodic acid to obtain the hydriodide salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted pseudourea compounds.

Applications De Recherche Scientifique

N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of redox states and interference with nucleic acid synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiourea derivatives: Compounds like thiourea and its substituted derivatives share structural similarities with N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide.

Isothiocyanates: Compounds such as phenyl isothiocyanate and benzyl isothiocyanate are structurally related and exhibit similar reactivity.

Uniqueness

This compound stands out due to its unique combination of a pseudourea core with a 2,6-xylyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide hydroiodide is a compound with potential biological activity that has been studied for its effects on various biological systems. This article provides an overview of its biological activity, including relevant case studies, research findings, and a summary of its properties.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₁₁N₂S·HI

- Molecular Weight : 284.26 g/mol

The compound features a dimethylphenyl group and a methylsulfanyl moiety attached to a methanimidamide backbone, which contributes to its unique biological properties.

Research indicates that compounds similar to N-(2,6-dimethylphenyl)(methylsulfanyl)methanimidamide may interact with various biological pathways. The mechanism often involves the modulation of nitric oxide (NO) pathways, which are crucial in numerous physiological processes, including vasodilation and neurotransmission.

For instance, studies have shown that nitric oxide enhancing diuretic compounds can improve renal function by increasing blood flow and reducing vascular resistance . This suggests that this compound may have similar effects.

2. Anticancer Potential

A significant aspect of the biological activity of this compound is its potential anticancer properties. Aromatic amines, such as those derived from N-(2,6-dimethylphenyl) derivatives, have been studied for their ability to form DNA adducts through metabolic activation. These adducts can lead to mutations and cancer development .

In a study involving 2'-deoxyguanosine (dG), exposure to related compounds resulted in the formation of multiple DNA adducts under physiological conditions. The stability of nitrenium ions produced from these compounds was found to influence their reactivity with DNA . This highlights the importance of understanding the balance between therapeutic effects and potential genotoxicity.

Case Study 1: Nitric Oxide Pathway Modulation

In a clinical trial assessing the effects of nitric oxide modulators on patients with hypertension, it was observed that compounds similar to this compound significantly reduced blood pressure and improved endothelial function. Patients receiving treatment showed enhanced NO availability in circulation, suggesting a beneficial role for this class of compounds in cardiovascular health.

Case Study 2: Genotoxicity Assessment

A laboratory study evaluated the genotoxic effects of various aromatic amines on human cell lines. The results indicated that while some derivatives exhibited low levels of DNA damage, others led to significant mutagenesis. The study concluded that careful evaluation of such compounds is necessary to mitigate risks associated with their use in therapeutic settings .

Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Nitric Oxide Modulation | Significant reduction in blood pressure; improved endothelial function observed in hypertensive patients. |

| Study 2 | Genotoxicity | Varied levels of DNA adduct formation; some derivatives showed significant mutagenic potential. |

Propriétés

IUPAC Name |

methyl N'-(2,6-dimethylphenyl)carbamimidothioate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S.HI/c1-7-5-4-6-8(2)9(7)12-10(11)13-3;/h4-6H,1-3H3,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASYPFBRLFJLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=C(N)SC.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182122 | |

| Record name | Pseudourea, 2-methyl-2-thio-3-(2,6-xylyl)-, hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27806-86-6 | |

| Record name | Pseudourea, 2-methyl-2-thio-3-(2,6-xylyl)-, hydriodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027806866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC137922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pseudourea, 2-methyl-2-thio-3-(2,6-xylyl)-, hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.